4-Methylquinoline-6-carboxamide
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Overview
Description
4-Methylquinoline-6-carboxamide is a quinoline derivative with the molecular formula C11H10N2O. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry . The compound is characterized by a quinoline ring system substituted with a methyl group at the 4-position and a carboxamide group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylquinoline-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst . Another method is the Skraup synthesis, which uses aniline derivatives and glycerol in the presence of an oxidizing agent and an acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations. Transition metal-catalyzed reactions and green chemistry approaches are also explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Methylquinoline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 2 and 8.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often require Lewis acids or other catalysts.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
4-Methylquinoline-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential therapeutic agent for treating infections and certain cancers.
Industry: Utilized in the production of dyes, catalysts, and materials
Mechanism of Action
The mechanism of action of 4-Methylquinoline-6-carboxamide involves its interaction with various molecular targets. In antimicrobial applications, it inhibits DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . In anticancer research, it may inhibit specific kinases or interfere with cell signaling pathways, resulting in reduced cancer cell proliferation .
Comparison with Similar Compounds
Quinoline: The parent compound with a similar ring structure but without the methyl and carboxamide substitutions.
4-Methylquinoline: Similar structure but lacks the carboxamide group.
6-Carboxamidequinoline: Similar structure but lacks the methyl group.
Uniqueness: 4-Methylquinoline-6-carboxamide is unique due to the presence of both the methyl and carboxamide groups, which confer distinct chemical and biological properties. These substitutions enhance its reactivity and potential therapeutic applications compared to its analogs .
Properties
IUPAC Name |
4-methylquinoline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-7-4-5-13-10-3-2-8(11(12)14)6-9(7)10/h2-6H,1H3,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIINEBZMPQAOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC=C1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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